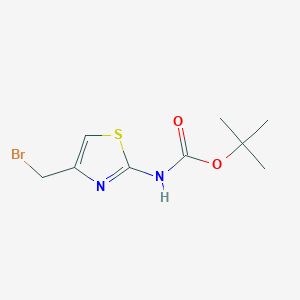

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGNMMALBRNKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649270 | |

| Record name | tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001419-35-7 | |

| Record name | tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate typically involves the bromination of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. A common method includes treating the hydroxymethyl precursor with triphenylphosphine and carbon tetrabromide in dichloromethane (DCM) as the solvent . The reaction proceeds under mild conditions and yields the desired bromomethyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is typically used.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thioethers, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Deprotection: The primary amine derivative is obtained.

Scientific Research Applications

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through conjugation reactions.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The thiazole ring can participate in various electronic interactions, influencing the reactivity of the compound. The tert-butyl carbamate group provides stability and can be removed to expose the reactive amine functionality.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, molecular formulas, and applications of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate and related compounds:

Physical Properties

- Melting Points : Brominated derivatives (e.g., 1001419-35-7 and 944804-88-0) are typically solids with higher melting points due to stronger intermolecular forces. For example, tert-Butyl (4-bromothiazol-2-yl)carbamate (944804-88-0) is a solid, while methyl-substituted analogs (e.g., 848472-44-6) may exist as liquids or low-melting solids .

- Solubility : Hydroxymethyl derivatives (494769-44-7) exhibit higher polarity and solubility in polar solvents compared to bromomethyl or bromo analogs .

Research Findings and Case Studies

CDK9 Inhibitor Development

highlights tert-butyl carbamates with acyl groups (e.g., propionyl, butyryl) on the thiazole ring. These compounds show varying melting points (82–103°C), demonstrating how substituents influence physical properties. Bromomethyl derivatives like 1001419-35-7 could serve as intermediates for introducing such acyl groups via substitution .

Biological Activity

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a thiazole ring, a bromomethyl group, and a tert-butyl carbamate moiety, which collectively enhance its reactivity and interaction with biological systems. The molecular formula is C₉H₁₃BrN₂O₂S, with a molecular weight of 293.18 g/mol.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity can lead to the inhibition of enzyme activity or modulation of cellular processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound can bind to specific enzymes, potentially altering metabolic pathways. For instance, it may inhibit cyclooxygenases (COX), lipoxygenases (LOX), and various kinases involved in cancer progression .

- Interaction with Transcription Factors : The compound may also interact with transcription factors, influencing gene expression and cellular signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

- Antiviral Activity : Some derivatives of thiazole compounds have shown moderate antiviral properties against HIV, indicating potential for further exploration in antiviral drug development .

- Anti-inflammatory Properties : Compounds containing thiazole rings have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Potential : The ability of this compound to inhibit key enzymes involved in cancer cell proliferation suggests its utility as a lead compound in cancer therapy research .

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazole compounds, providing insights into the potential applications of this compound:

- Enzyme Inhibition Study :

- Antiviral Activity Assessment :

- Synthesis and Biological Evaluation :

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a thiazol-2-amine intermediate, followed by bromomethylation. For example, a general procedure involves reacting (R)- or (S)-configured precursors with Boc anhydride (Boc₂O) in dimethylformamide (DMF) under basic conditions (e.g., Na₂CO₃), followed by bromination using reagents like N-bromosuccinimide (NBS). Purification often employs column chromatography with gradients of dichloromethane/methanol (30:1) to isolate the product .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.38 ppm, singlet) and thiazole protons (δ ~6.6–7.9 ppm) are diagnostic. The bromomethyl group (CH₂Br) appears as a doublet of doublets (δ ~4.5–4.6 ppm, J = 6–7 Hz) .

- IR Spectroscopy : Stretches for the carbamate carbonyl (ν ~1680–1690 cm⁻¹) and N-H bonds (ν ~3360 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Exact mass (e.g., 291.9978 Da via HRMS) validates molecular composition .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : The compound should be stored in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the bromomethyl group or carbamate. Avoid exposure to strong acids/bases, which may cleave the Boc group, and minimize light exposure to reduce decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering conflicting reaction conditions in literature?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent). For example, highlights using flow chemistry to control exothermic reactions (e.g., Swern oxidation) and statistical modeling to identify optimal conditions. Conflicting yields in batch syntheses (e.g., 39.5% in vs. higher yields in flow systems) may arise from inefficient mixing or thermal gradients, which continuous-flow setups mitigate .

Q. What strategies enable diastereoselective functionalization of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts can induce stereoselectivity. For instance, demonstrates diastereoselective α-amidoalkylation by pre-forming a chiral intermediate (e.g., (R)- or (S)-configured thiazolidine) and using Na₂CO₃ to control reaction stereochemistry. Kinetic resolution via chiral HPLC or enzymatic methods may further purify enantiomers .

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl moiety acts as a versatile electrophile. In Suzuki-Miyaura couplings, it reacts with arylboronic acids (e.g., ) to form biarylthiazoles. For nucleophilic substitutions, amines or thiols displace bromide to generate functionalized derivatives (e.g., ’s synthesis of amido-thiazoles). Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.